3-(Dimethylamino)-4-methylphenol

Vue d'ensemble

Description

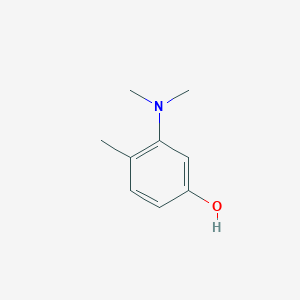

3-(Dimethylamino)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dimethylamino group and a methyl group attached to a benzene ring with a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-(Dimethylamino)-4-methylphenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain crude this compound. This crude product is then treated with industrial liquid alkali, followed by extraction with toluene to remove by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be simple, safe, and efficient, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Applications De Recherche Scientifique

Applications in Polymer Manufacturing

1. Epoxy Resin Curing Agent

- Description : 3-(Dimethylamino)-4-methylphenol is utilized as a curing agent in epoxy resins. It facilitates the cross-linking process, enhancing the mechanical properties of the resulting polymer.

- Case Study : A novel synthesis method improved the efficiency of producing epoxy resins by minimizing waste and energy use compared to traditional methods that relied on formaldehyde solutions .

2. Phenolic Resins

- Description : The compound is also employed in the formulation of phenolic resins, which are widely used in adhesives, coatings, and composite materials due to their excellent thermal stability.

- Data Table :

| Property | Value |

|---|---|

| Viscosity | 150-250 mPa·s |

| Amine Value | 600-630 mg KOH/g |

| Wastewater Production | Reduced by ~600 kg |

Pharmaceutical Applications

1. Anticancer Activity

- Description : Research indicates that derivatives of this compound exhibit significant anticancer properties against various human tumor cells.

- Case Study : A study conducted by the National Cancer Institute demonstrated that compounds derived from this compound showed promising results in inhibiting cell growth in cancer cell lines .

2. Antioxidant Properties

- Description : The compound has been investigated for its antioxidant capabilities, which can protect cells from oxidative stress.

- Research Findings : Compounds related to this compound displayed antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Environmental Impact

The synthesis of this compound using modern techniques not only improves yield but also aligns with green chemistry principles by reducing hazardous waste and energy consumption. The shift from traditional formaldehyde sources to paraformaldehyde significantly lowers the environmental footprint associated with its production .

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-4-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system. It may also interact with other enzymes and receptors, leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.

Dimethylaniline: Used in the production of dyes and explosives.

Methylaminoquinolines: Studied for their medicinal properties, including antimalarial activity.

Uniqueness

3-(Dimethylamino)-4-methylphenol is unique due to its specific structural features, such as the presence of both a dimethylamino group and a methyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

3-(Dimethylamino)-4-methylphenol, also known as DMAMP, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₁O

- Molecular Weight : Approximately 149.21 g/mol

- Physical Appearance : Typically appears as a white to off-white crystalline solid.

- Solubility : Soluble in water and various organic solvents, enhancing its applicability in biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and bactericidal properties. These activities are attributed to its ability to disrupt bacterial cell membranes, leading to cell death. Studies have shown that DMAMP is effective against a range of pathogens, making it a potential candidate for use in the food industry and medical applications.

- Mechanism of Action : The compound interacts with cellular membranes, altering their integrity and function. This disruption is crucial for its bactericidal effect.

Anticancer Potential

In addition to its antimicrobial properties, DMAMP has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain under exploration.

- Cell Line Studies : Various cancer cell lines have been subjected to treatment with DMAMP, with results indicating reduced viability and increased apoptosis in treated cells.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study demonstrated the effectiveness of DMAMP against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Comparative analysis with standard antibiotics revealed that DMAMP possesses a unique mechanism that could complement existing treatments.

-

Anticancer Activity :

- In vitro studies on breast cancer cell lines (e.g., MCF-7) indicated that DMAMP reduced cell proliferation by approximately 50% at a concentration of 25 µg/mL after 48 hours of treatment.

- Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting potential pathways for therapeutic intervention.

Data Table: Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Membrane disruption |

| Antimicrobial | Escherichia coli | 32 | Membrane disruption |

| Anticancer | MCF-7 (breast cancer) | 25 | Induction of apoptosis |

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is essential to fully elucidate its mechanisms and potential therapeutic applications. Areas for future investigation include:

- In vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

- Mechanistic Studies : Exploring specific molecular pathways affected by DMAMP in both microbial and cancer cells.

- Formulation Development : Investigating the formulation of DMAMP for enhanced delivery in clinical settings.

Propriétés

IUPAC Name |

3-(dimethylamino)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFUXWBKBSWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074847 | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor. | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-31-3 | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(dimethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R884Z8U9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.